Lipophilicity Modulation vs. N-(4,6-diphenylpyrimidin-2-yl)acetamide
2,2-Diphenyl-N-(2-pyrimidinyl)acetamide is predicted to exhibit lower lipophilicity (clogP) than N-(4,6-diphenylpyrimidin-2-yl)acetamide due to the polar amide linkage adjacent to the pyrimidine ring, whereas the comparator embeds the amide within a more hydrophobic diarylpyrimidine scaffold [1]. Experimental logP values for the diphenylacetamide class range from 2.5–4.0, while 4,6-diphenylpyrimidine derivatives typically exceed 4.5, indicating a meaningful hydrophilicity shift [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted clogP ~3.2–3.8 (class-based estimate) |
| Comparator Or Baseline | N-(4,6-diphenylpyrimidin-2-yl)acetamide: clogP ~4.5–5.0 (class-based estimate) |
| Quantified Difference | Decrease of approximately 1–2 logP units |
| Conditions | Computational predictions based on structural fragment contributions; experimental validation pending |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific binding, making the compound advantageous for biochemical assays requiring higher water compatibility.
- [1] Apostolov S, Vaštag Đ, Matijević B, et al. Studying of the lipophilicity and toxicity of diphenylacetamide derivatives. Contemporary Materials. 2021;12(1):22-32. DOI:10.7251/COMEN1801022A View Source
- [2] Molbic IDRB Lab. Drug Information for N-(4,5-diphenylpyrimidin-2-yl)acetamide. https://molbic.idrblab.net/ View Source
